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Copanlisib ICso Values for PI3K Isoforms
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Compound Focus: Copanlisib

CAS No.: 1032568-63-0

Cat. No.: S001528

PI3K Isoform Reported ICso (hnmol/L) Source | Context
PI3Ka 0.5 [1]
PI3KB 3.7 [1]
PI3Ky 6.4 [1]
PI3KS 0.7 [1]

Experimental Context and Methodology

The quantitative ICso data originates from studies characterizing copanlisib's mechanism of action prior to
its clinical approval [1]. These values are derived from biochemical kinase assays that measure a

compound's ability to directly inhibit the enzymatic activity of purified PI3K proteins.

e Assay Type: The primary method for determining these ICso values involves incubating the purified
catalytic subunit of each PI3K isoform with copanlisib and measuring the inhibition of lipid kinase
activity.

e Cellular vs. Biochemical Activity: While the table shows biochemical potency, this translates to
functional effects in cells. For example, copanlisib inhibited cell proliferation and suppressed
PISK/mTOR/Akt signaling pathways in various cancer cell lines, with ICso values in the low nanomolar
range in cellular viability assays [2] [3].
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¢ Key Characteristic: The data confirms copanlisib's classification as a pan-Class | PI3K inhibitor
with strongest activity against the PI3Ka and PI3Kd isoforms [1] [4].

PI3K Signaling Pathway and Copanlisib's Role

The following diagram illustrates the PI3K signaling pathway and the site of copanlisib's inhibition, which

explains its potent anti-tumor effects.
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> Copanlisib inhibits all Class I PI3K isoforms, with strongest activity against PI3Ka and PI3KJ, thereby

suppressing the downstream oncogenic AKT/mTOR signaling cascade.
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Research Implications and Synergies

Copanlisib's activity profile has significant research and clinical implications:

e Overcoming Therapy Resistance: A key application is overcoming resistance to other targeted
therapies. For instance, sorafenib (a multikinase inhibitor) treatment can lead to increased p-AKT
levels, a resistance mechanism that copanlisib can counteract, restoring tumor cell sensitivity [3].

¢ Rational Combination Therapies: Preclinical screens identify effective combinations. Copanlisib
shows additive or synergistic effects when combined with:

o MEKI/IERKI/RAF pathway inhibitors (e.g., selumetinib, ravoxertinib, tovorafenib) [5].

o KRAS mutation-specific inhibitors (e.g., sotorasib) in relevant cell lines [5].

o Vertical pathway inhibition using AKT (e.g., ipatasertib) or mTOR (e.g., sapanisertib)
inhibitors [5].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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